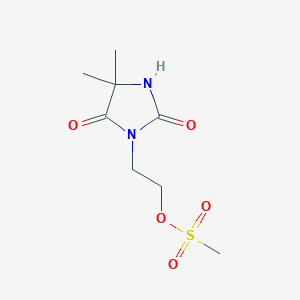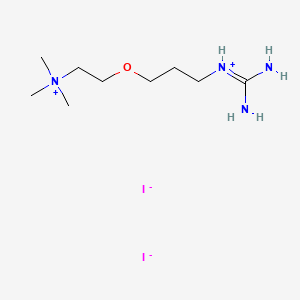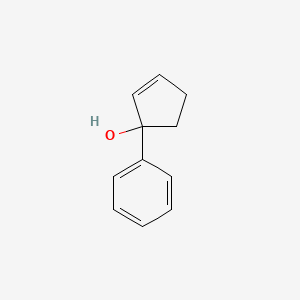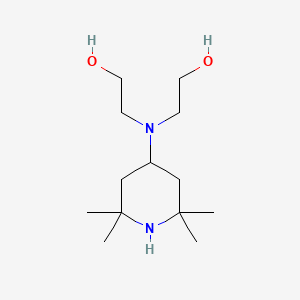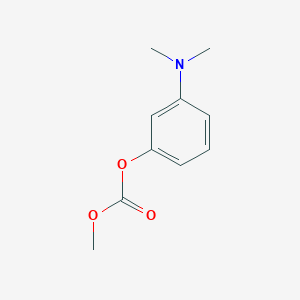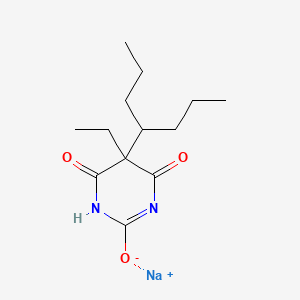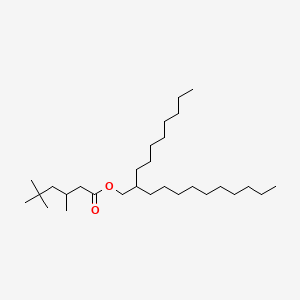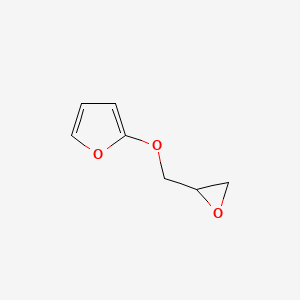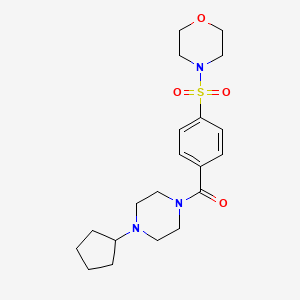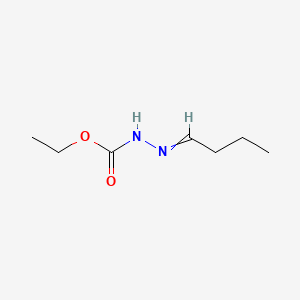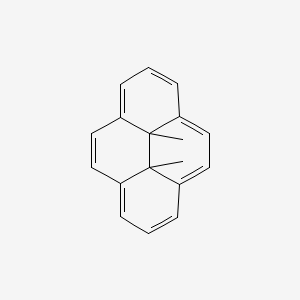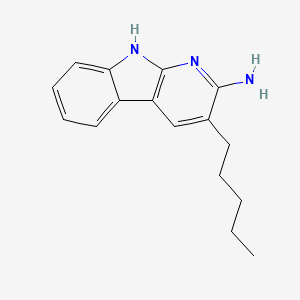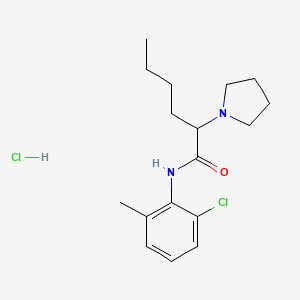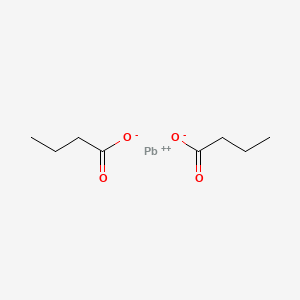
Lead butyrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lead butyrate is an organic compound formed by the reaction of lead with butyric acid It is a lead salt of butyric acid and is known for its unique properties and applications in various fields The compound is typically represented by the chemical formula Pb(C₄H₇O₂)₂
準備方法
Synthetic Routes and Reaction Conditions: Lead butyrate can be synthesized through the reaction of lead oxide or lead carbonate with butyric acid. The reaction typically involves heating the reactants to facilitate the formation of this compound. The general reaction can be represented as: [ \text{PbO} + 2\text{C₄H₈O₂} \rightarrow \text{Pb(C₄H₇O₂)₂} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, this compound is produced by reacting lead acetate with butyric acid under controlled conditions. The process involves maintaining specific temperatures and pH levels to ensure the complete reaction and purity of the final product.
化学反応の分析
Types of Reactions: Lead butyrate undergoes various chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed in the presence of water to form lead hydroxide and butyric acid.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Substitution: this compound can undergo substitution reactions where the butyrate group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and may be catalyzed by acids or bases.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: Produces lead hydroxide and butyric acid.
Oxidation: Can produce lead oxides and other oxidized products.
Substitution: Results in the formation of new lead compounds with different functional groups.
科学的研究の応用
Lead butyrate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems, including its toxicity and interactions with cellular components.
Medicine: Investigated for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which lead butyrate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including enzyme activity and cellular signaling. The butyrate component can also influence cellular metabolism and gene expression. The combined effects of lead and butyrate contribute to the compound’s overall biological activity.
類似化合物との比較
Lead butyrate can be compared with other lead salts of carboxylic acids, such as lead acetate and lead propionate. While all these compounds share similar properties due to the presence of lead, this compound is unique in its specific interactions and applications. Similar compounds include:
Lead Acetate: Commonly used in analytical chemistry and as a reagent.
Lead Propionate: Used in similar applications but with different reactivity and properties.
This compound stands out due to its specific chemical structure and the unique properties imparted by the butyrate group.
特性
CAS番号 |
819-73-8 |
|---|---|
分子式 |
C8H14O4Pb |
分子量 |
381 g/mol |
IUPAC名 |
butanoate;lead(2+) |
InChI |
InChI=1S/2C4H8O2.Pb/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
ZFBGUXUJXUFOLU-UHFFFAOYSA-L |
正規SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].[Pb+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5H-Pyrazolo[3,4-b]quinolin-5-one,1,6,7,8-tetrahydro-1,3,7,7-tetramethyl-(9CI)](/img/structure/B13793375.png)
